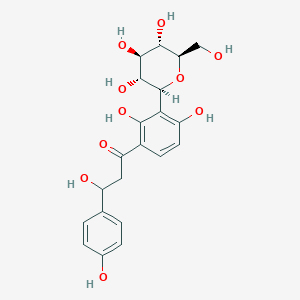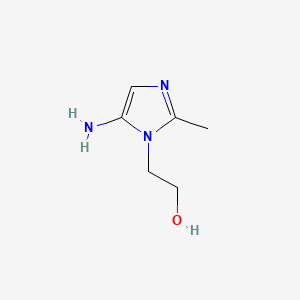
Disuprazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disuprazole is a chemical compound known for its role as a proton pump inhibitor. It is chemically identified as 2-((4-(ethylthio)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole. This compound was developed to inhibit gastric acid secretion, making it useful in the treatment of conditions like gastroesophageal reflux disease and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disuprazole can be synthesized through a multi-step process involving the following key steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 4-(ethylthio)-3-methylpyridine.
Sulfinylation: The pyridine intermediate is then reacted with a sulfinylating agent to introduce the sulfinyl group.
Benzimidazole Formation: The final step involves the cyclization of the sulfinylated pyridine with an appropriate benzimidazole precursor under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, filtration, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions: Disuprazole undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the sulfide analog.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Disuprazole has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating gastric acid-related disorders.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes.
Mechanism of Action
Disuprazole exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells. This inhibition prevents the final step of gastric acid production, leading to a significant reduction in acid secretion. The molecular target of this compound is the cysteine residues on the proton pump, where it forms a covalent bond, rendering the enzyme inactive .
Comparison with Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
Comparison: Disuprazole is unique due to its specific chemical structure, which provides distinct pharmacokinetic properties and potency. Compared to other proton pump inhibitors, this compound may offer advantages in terms of stability, bioavailability, and duration of action .
Properties
CAS No. |
99499-40-8 |
|---|---|
Molecular Formula |
C16H17N3OS2 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[(4-ethylsulfanyl-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H17N3OS2/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19) |
InChI Key |
YWQUFKJVMWHDSN-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Canonical SMILES |
CCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



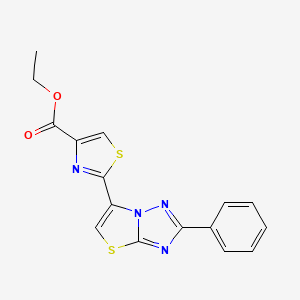
![8-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-19-[[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-methoxymethyl]-10,13-dihydroxy-6,17-dimethoxy-3-methylspiro[16,20,22-trioxahexacyclo[17.2.1.02,15.05,14.07,12.017,21]docosa-2(15),3,5(14),6,12-pentaene-18,2'-oxirane]-11-one](/img/structure/B1219482.png)
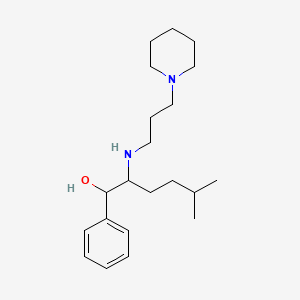
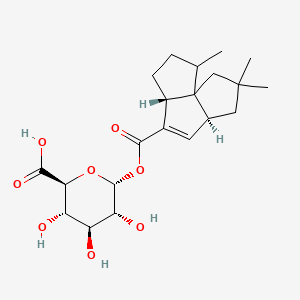




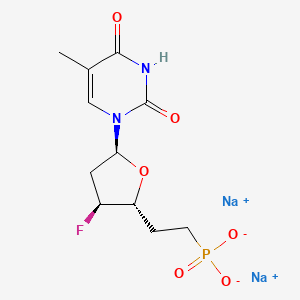
![2-[2-[acetyl-(3-acetyloxypyridine-2-carbonyl)amino]-3-acetyloxyphenyl]-1,3-benzoxazole-4-carboxylic acid](/img/structure/B1219493.png)
